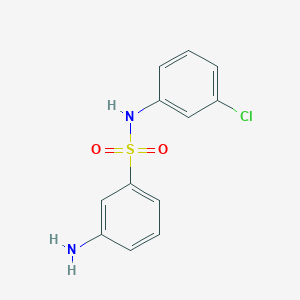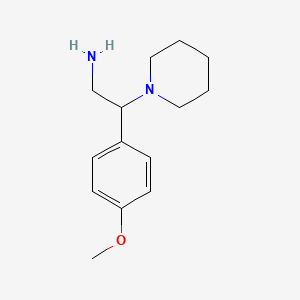
2-异丙基吡咯烷
描述
2-Isopropylpyrrolidine is a nitrogen-containing heterocyclic compound. Its chemical formula is C7H15N . The pyrrolidine ring, a five-membered saturated ring, plays a crucial role in its structure. This scaffold has garnered interest in drug discovery due to its unique properties, including sp3-hybridization, stereogenicity, and non-planarity (referred to as “pseudorotation”) .
Synthesis Analysis
The synthesis of 2-Isopropylpyrrolidine involves constructing the pyrrolidine ring from various cyclic or acyclic precursors. Researchers have reported different synthetic strategies, detailing the reaction conditions and yields. Additionally, functionalization of preformed pyrrolidine rings, such as proline derivatives, has been explored .
Molecular Structure Analysis
The molecular structure of 2-Isopropylpyrrolidine consists of a pyrrolidine ring with an isopropyl group attached to one of the carbon atoms. The stereoisomers and spatial orientation of substituents significantly impact the compound’s biological profile, especially its binding mode to enantioselective proteins .
科学研究应用
化学合成和表征
2-异丙基吡咯烷参与合成各种具有潜在应用于材料科学和药理学的化合物。例如,它已被用于合成N,N-螺桥环三磷氮杂环烷衍生物,这些衍生物表现出抗菌和细胞毒活性。这些化合物源自与异丙胺五氯环三磷氮杂环烷反应,对大肠杆菌和蜡样芽孢杆菌等细菌具有显著的抑制作用,并具有较高的抗癌活性(Öztürk等,2019)。
光催化和环境应用
已研究了取代吡啶(包括与2-异丙基吡咯烷结构相关的吡啶)在光解和光催化条件下的反应性,用于环境修复目的。这些研究侧重于水溶液中污染物的降解,为处理受有害有机化合物污染的水提供了有效方法的见解(Stapleton et al., 2010)。
配位化学和材料科学
2-异丙基吡咯烷及其衍生物在配位化学中应用广泛,用于合成具有潜在应用于材料科学的复杂化合物。例如,相关化合物全氟-4-异丙基吡啶已被用作合成具有吡啶亚单位的大环系统的构建块,这些系统具有与阳离子和阴离子的独特络合性质,这种特性在新材料和传感器的开发中非常有用(Chambers et al., 2003)。
有机合成和药物化学
在药物化学中,吡咯烷及其衍生物(包括与2-异丙基吡咯烷相关的衍生物)被探索其潜在的生物活性。例如,从γ-丁内酯合成吡咯烷-2-酮衍生物导致显示出抗菌活性的化合物,突显了这类结构在新药物代理开发中的相关性(Betti et al., 2020)。
催化和聚合
已使用1,4-二氧六环和吡啶等溶剂研究了溴氧基介导的异戊二烯聚合的溶剂效应。这些研究为控制聚合过程提供了见解,对于合成具有特定性质的聚合物至关重要。研究表明,某些溶剂可以增加引发剂消耗的速率,并导致具有较窄分子量分布的聚合物,这是聚合物化学中的一种理想结果(Harrisson et al., 2012)。
作用机制
Target of Action
It is known that pyrrolidine alkaloids, a group to which 2-isopropylpyrrolidine belongs, have been shown to interact with a variety of biological targets . These include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets .
Mode of Action
Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, leading to a range of biological activities . For instance, some pyrrolidine alkaloids have been shown to exert toxic effects on animal organs .
Biochemical Pathways
Pyrrolidine alkaloids are known to influence a variety of biochemical pathways, leading to a range of biological activities .
Result of Action
Pyrrolidine alkaloids are known to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
It is known that the biological activity of pyrrolidine alkaloids can be influenced by the spatial orientation of substituents, which can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
生化分析
Biochemical Properties
2-Isopropylpyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a ligand for liver X receptor (LXR), a nuclear receptor involved in cholesterol metabolism and inflammation . The binding of 2-Isopropylpyrrolidine to LXR stabilizes the receptor, as demonstrated by cellular thermal shift assays
Cellular Effects
2-Isopropylpyrrolidine influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the binding of 2-Isopropylpyrrolidine to LXR can modulate the expression of genes involved in lipid metabolism and inflammation This modulation can lead to changes in cellular lipid levels and inflammatory responses
Molecular Mechanism
The molecular mechanism of 2-Isopropylpyrrolidine involves its interaction with specific biomolecules. As mentioned earlier, it binds to LXR, stabilizing the receptor and influencing its activity . This binding interaction likely occurs within the ligand-binding pocket of LXR, as suggested by mass spectrometry studies Furthermore, 2-Isopropylpyrrolidine may inhibit or activate other enzymes, leading to changes in metabolic pathways and gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Isopropylpyrrolidine can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that 2-Isopropylpyrrolidine is relatively stable under standard laboratory conditions
Dosage Effects in Animal Models
The effects of 2-Isopropylpyrrolidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating lipid metabolism and reducing inflammation . At higher doses, it may cause toxic or adverse effects. For instance, high doses of 2-Isopropylpyrrolidine could potentially lead to hepatotoxicity or other organ-specific toxicities . Determining the optimal dosage range is essential for its safe and effective use in animal studies.
Metabolic Pathways
2-Isopropylpyrrolidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate lipid metabolism and inflammation . For example, its binding to LXR influences the expression of genes involved in cholesterol homeostasis and inflammatory responses Additionally, 2-Isopropylpyrrolidine may affect other metabolic pathways, such as those related to glucose metabolism and energy production
Transport and Distribution
The transport and distribution of 2-Isopropylpyrrolidine within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, 2-Isopropylpyrrolidine can localize to various cellular compartments, where it exerts its effects. Understanding the transport and distribution mechanisms of 2-Isopropylpyrrolidine is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Isopropylpyrrolidine can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it interacts with nuclear receptors like LXR . Alternatively, it could be targeted to other organelles, such as the endoplasmic reticulum or mitochondria, depending on its specific functions. Investigating the subcellular localization of 2-Isopropylpyrrolidine is crucial for understanding its biochemical properties and mechanisms of action.
属性
IUPAC Name |
2-propan-2-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(2)7-4-3-5-8-7/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOADRGAJWNJVGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397399 | |
| Record name | 2-Isopropylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51503-10-7 | |
| Record name | 2-(1-Methylethyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51503-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(propan-2-yl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1350793.png)

![N-(4-chlorobenzoyl)-N'-[3-methyl-1,3-thiazol-2(3H)-yliden]thiourea](/img/structure/B1350796.png)
![2-Chloro-1-[5-[[(2-chlorophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B1350800.png)




![methyl 2-({2-[(Z)-2-(2,4-dinitrophenyl)hydrazono]propyl}sulfanyl)acetate](/img/structure/B1350814.png)
![2-(1-(Dimethylamino)-3-{[(2-fluorobenzyl)oxy]imino}propylidene)malononitrile](/img/structure/B1350816.png)


![N-[2-nitro-2-(phenylsulfonyl)vinyl]-4-(trifluoromethyl)aniline](/img/structure/B1350837.png)